Trithionate

Beschreibung

Eigenschaften

CAS-Nummer |

15579-17-6 |

|---|---|

Molekularformel |

O6S3-2 |

Molekulargewicht |

192.2 g/mol |

InChI |

InChI=1S/H2O6S3/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

InChI-Schlüssel |

KRURGYOKPVLRHQ-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)SS(=O)(=O)[O-] |

Kanonische SMILES |

[O-]S(=O)(=O)SS(=O)(=O)[O-] |

Andere CAS-Nummern |

15579-17-6 |

Synonyme |

trithionate trithionic acid trithionic acid, diammonium salt trithionic acid, dipotassium salt |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of Trithionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trithionate ion (S₃O₆²⁻) is a sulfur oxyanion that plays a significant role as an intermediate in various chemical and biological processes, including the oxidative dissolution of sulfide minerals and microbial sulfur metabolism. A thorough understanding of its structure and chemical behavior is crucial for professionals in fields ranging from geochemistry and environmental science to materials science and drug development, where sulfur-containing compounds are of interest. This guide provides a comprehensive overview of the core structural and chemical properties of the this compound ion, supported by quantitative data, detailed experimental protocols, and visual representations of its key attributes.

Molecular Structure and Bonding

The this compound anion consists of a chain of three sulfur atoms bonded to six oxygen atoms, with an overall charge of -2. The central sulfur atom is in a lower oxidation state compared to the two terminal sulfur atoms.

The molecular structure of the this compound ion has been elucidated through crystallographic studies of its salts, such as potassium this compound. The key structural features are:

-

Sulfur Chain: A central sulfur atom is bonded to two other sulfur atoms, forming a bent S-S-S chain.

-

Terminal Sulfonate Groups: Each of the terminal sulfur atoms is bonded to three oxygen atoms and the central sulfur atom, forming a tetrahedral geometry around each terminal sulfur.[1]

-

Bond Angles and Lengths: The S-S-S bond angle is approximately 103°.[1] The S-S bond distance is about 2.15 Å, and the S-O bond distance is approximately 1.50 Å.[1]

The bonding in the this compound ion involves a combination of sigma and pi bonds. The terminal SO₃ groups are structurally similar to the sulfate ion.

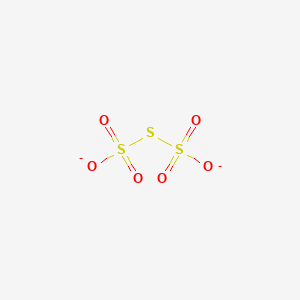

Diagram: Structure of the this compound Ion

Caption: Ball-and-stick model of the this compound (S₃O₆²⁻) ion.

Chemical Properties

Stability and Decomposition

The stability of the this compound ion is highly dependent on the conditions of its environment.

-

In Non-Oxidizing Environments: this compound is relatively stable in non-oxidizing environments, across a range of acidic to basic pH values.

-

Thermal Decomposition: At elevated temperatures, this compound solutions decompose. The decomposition products can include thiosulfate (S₂O₃²⁻), sulfate (SO₄²⁻), sulfite (SO₃²⁻), and elemental sulfur (S). The specific products and the rate of decomposition are influenced by factors such as temperature, pH, and the presence of other ions.

-

Acidic and Alkaline Conditions: this compound is known to be unstable in strongly acidic and strongly alkaline solutions, where it can undergo disproportionation and hydrolysis reactions.

Diagram: Decomposition Pathway of this compound

Caption: Simplified decomposition pathways of the this compound ion.

Reactivity

-

Redox Reactions: The this compound ion can participate in redox reactions, acting as either a reducing or an oxidizing agent depending on the reaction partner.

-

Intermediate in Pyrite Oxidation: this compound is a known intermediate in the oxidation of pyrite (FeS₂) and other sulfide minerals. Its formation and subsequent reactions are important in understanding acid mine drainage.

-

Biological Significance: Certain microorganisms can metabolize this compound as part of their sulfur cycle, utilizing it as an electron donor or acceptor.

Quantitative Data

A summary of the key quantitative data for the this compound ion is presented in the table below for easy comparison.

| Property | Value | Reference(s) |

| Structural Parameters | ||

| Chemical Formula | S₃O₆²⁻ | General |

| Molar Mass | 192.17 g/mol | General |

| S-S Bond Length | ~2.15 Å | [1] |

| S-O Bond Length | ~1.50 Å | [1] |

| S-S-S Bond Angle | ~103° | [1] |

| Thermodynamic Properties | ||

| Gibbs Free Energy of Formation (ΔGf°) | -958.1 kJ/mol | |

| Standard Enthalpy of Formation (ΔHf°) | Data not readily available |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of Sodium this compound

This protocol describes the synthesis of sodium this compound from sodium thiosulfate and sulfur dioxide.

Materials:

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Sodium bisulfite (NaHSO₃)

-

Sodium arsenite (NaAsO₂) (Caution: Highly Toxic)

-

Sulfur dioxide (SO₂) gas

-

95% Ethanol

-

Distilled water

Procedure:

-

In a flask, dissolve 21 g of sodium bisulfite and 0.5 g of sodium arsenite in a small volume of water and then dilute to 40 mL.

-

Add 25 g of finely powdered sodium thiosulfate pentahydrate to the solution.

-

Fit the flask with a stopper and a gas delivery tube that reaches near the bottom of the vessel.

-

Pass sulfur dioxide gas into the solution until it is saturated. Allow the mixture to stand for approximately 15 minutes.

-

Repeat the saturation with sulfur dioxide and standing period several times until a total of 13-14 g of SO₂ has been absorbed.

-

Allow the reaction mixture to stand at room temperature overnight.

-

To isolate the anhydrous sodium this compound, slowly pour the reaction mixture (warmed to 30-35 °C to redissolve any crystals) into 75 mL of 95% ethanol with good stirring.

-

Filter the precipitated crystalline salt, wash with ethanol, and air dry.

Diagram: Workflow for Sodium this compound Synthesis

Caption: Experimental workflow for the synthesis of sodium this compound.

Quantitative Analysis of this compound by Ion Chromatography

This protocol outlines a method for the determination of this compound in aqueous samples using ion chromatography with conductivity detection.

Instrumentation and Columns:

-

Ion chromatograph equipped with a conductivity detector and a suppressor.

-

Anion-exchange separator column (e.g., Dionex IonPac AS16) and a guard column.

Reagents:

-

Eluent: A solution of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) in deionized water. A typical concentration is 5 mM Na₂CO₃ / 5 mM NaHCO₃.

-

Regenerant for suppressor (if chemically suppressed).

-

This compound standard solutions of known concentrations.

Procedure:

-

Sample Preparation: Filter the aqueous sample through a 0.45 µm filter to remove any particulate matter. Dilute the sample as necessary to bring the this compound concentration within the calibration range of the instrument.

-

Instrument Setup: Set up the ion chromatograph with the appropriate column and eluent. Equilibrate the system until a stable baseline is achieved.

-

Calibration: Prepare a series of this compound standard solutions of known concentrations. Inject each standard into the ion chromatograph and record the peak area or height. Construct a calibration curve by plotting the peak response versus the concentration of the this compound standards.

-

Sample Analysis: Inject the prepared sample into the ion chromatograph and record the chromatogram.

-

Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standards. Determine the concentration of this compound in the sample by comparing its peak response to the calibration curve.

Conclusion

The this compound ion, with its unique S-S-S linkage, exhibits a rich and complex chemistry. Its stability is delicately balanced by environmental factors, and it plays a pivotal role as an intermediate in significant geochemical and biological sulfur cycles. The structural data, chemical properties, and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with sulfur-containing systems. A comprehensive understanding of this compound is essential for advancing knowledge in these diverse scientific disciplines.

References

An In-depth Technical Guide to the Laboratory Synthesis of Potassium Trithionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the laboratory synthesis of potassium trithionate (K₂S₃O₆), a sulfur-containing compound of interest in various chemical and pharmaceutical research settings. Due to the complex nature of polythionate chemistry, the synthesis of pure potassium this compound requires careful control of reaction conditions and meticulous purification procedures. This document outlines a viable synthesis strategy based on established chemical principles, including experimental protocols, data presentation, and workflow visualization.

Introduction to Potassium this compound Chemistry

Potassium this compound is a salt of trithionic acid (H₂S₃O₆), a member of the polythionic acid family with the general formula H₂SₓO₆ (where x ≥ 3). The synthesis and isolation of specific polythionates can be challenging due to their tendency to disproportionate and the formation of mixtures of different polythionates. A common source of mixed polythionates is the reaction in Wackenroder's solution, which is formed by passing hydrogen sulfide into a solution of sulfur dioxide.[1][2] However, for laboratory use, a method that favors the formation and allows for the isolation of a specific polythionate, such as this compound, is necessary.

Synthesis of Potassium this compound

A reliable method for the laboratory synthesis of potassium this compound involves the controlled reaction of potassium thiosulfate with a mild oxidizing agent, such as hydrogen peroxide, in a carefully buffered medium. This method aims to selectively oxidize the thiosulfate to this compound while minimizing the formation of other polythionates and sulfate.

Reaction Principle

The overall reaction for the synthesis of potassium this compound from potassium thiosulfate and hydrogen peroxide can be represented as:

2 K₂S₂O₃ + 4 H₂O₂ → K₂S₃O₆ + K₂SO₄ + 4 H₂O

Controlling the stoichiometry and reaction conditions, particularly temperature and pH, is crucial to maximize the yield of potassium this compound and simplify subsequent purification.

Experimental Protocol

Materials and Reagents:

-

Potassium thiosulfate (K₂S₂O₃)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Potassium hydroxide (KOH) or a suitable buffer solution

-

Ethanol (95%)

-

Deionized water

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Magnetic stirrer and stir bar

-

pH meter

-

Cooling bath (ice-water mixture)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Preparation of Potassium Thiosulfate Solution: Dissolve a precisely weighed amount of potassium thiosulfate in deionized water in a beaker. The concentration should be chosen to maintain a manageable reaction volume.

-

pH Adjustment: Adjust the pH of the potassium thiosulfate solution to a neutral or slightly alkaline range (pH 7-8) using a dilute potassium hydroxide solution. This is critical to prevent the decomposition of the this compound product.

-

Controlled Oxidation: Cool the potassium thiosulfate solution in an ice-water bath to a temperature between 0 and 5 °C. While stirring vigorously, slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise. The slow addition and low temperature are essential to control the exothermic reaction and prevent over-oxidation to sulfate.

-

Reaction Monitoring: Monitor the reaction progress by periodically testing for the presence of unreacted thiosulfate using a suitable analytical method, such as a spot test with iodine solution.

-

Precipitation and Isolation: Once the reaction is complete, slowly add cold 95% ethanol to the reaction mixture with continuous stirring. Potassium this compound is less soluble in ethanol-water mixtures and will precipitate out.

-

Filtration and Washing: Collect the precipitated potassium this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with small portions of cold ethanol to remove any soluble impurities.

-

Drying: Dry the purified potassium this compound crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of potassium this compound using the hydrogen peroxide oxidation method. Please note that actual yields and purity may vary depending on the specific experimental conditions and the purity of the starting materials.

| Parameter | Value |

| Starting Material | Potassium Thiosulfate (K₂S₂O₃) |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) |

| Typical Yield | 60-70% |

| Purity (after recrystallization) | >98% |

| Reaction Temperature | 0-5 °C |

| Reaction pH | 7-8 |

Purification of Potassium this compound

Recrystallization is the primary method for purifying the synthesized potassium this compound.

Recrystallization Protocol

-

Solvent Selection: A mixture of water and ethanol is a suitable solvent system for the recrystallization of potassium this compound.

-

Dissolution: Dissolve the crude potassium this compound in a minimum amount of hot deionized water.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly cool the hot, saturated solution to room temperature, and then further cool it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described in the synthesis protocol.

Characterization and Purity Analysis

The identity and purity of the synthesized potassium this compound should be confirmed using appropriate analytical techniques.

-

Titrimetric Analysis: The purity of potassium this compound can be determined by iodometric titration.

-

Spectroscopic Methods: Infrared (IR) spectroscopy can be used to identify the characteristic vibrational modes of the this compound anion.

-

Chromatographic Techniques: Ion chromatography can be employed to separate and quantify this compound from other sulfur-containing anions.[3]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of potassium this compound.

References

Stability of Trithionate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithionate (S₃O₆²⁻), a sulfur oxyanion, plays a significant role in various chemical and biological systems. Its stability in aqueous solutions is a critical parameter, particularly in pharmaceutical formulations, environmental chemistry, and industrial processes where sulfur compounds are present. This technical guide provides an in-depth analysis of the stability of this compound across a range of pH values, from acidic to alkaline conditions. It summarizes key quantitative data, outlines detailed experimental protocols for stability testing, and presents the decomposition pathways through schematic diagrams. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with or encountering this compound.

Introduction

Polythionates (SₓO₆²⁻, where x ≥ 3) are a class of sulfur oxyanions that are intermediates in many sulfur oxidation reactions. This compound, the simplest of the polythionates, is of particular interest due to its relative stability under certain conditions and its role as a decomposition product of other polythionates like tetrathionate.[1][2][3] The stability of this compound is highly dependent on the pH of the aqueous solution, temperature, and the presence of other chemical species.[1][3] Understanding its decomposition kinetics and pathways is crucial for controlling its formation and degradation in various applications.

Stability of this compound at Different pH Values

The decomposition of this compound in aqueous solutions proceeds via different mechanisms depending on the pH. Generally, its stability is greatest in near-neutral solutions and decreases in both acidic and alkaline environments.[4]

Acidic Conditions (pH < 7)

In acidic solutions, this compound is relatively unstable and undergoes decomposition.[3] The decomposition in acidic media is thought to proceed via hydrolysis, although the exact mechanism and rate can be influenced by the presence of other ions, such as Fe³⁺.[5][6] In solutions with a pH below 1, this compound can be formed from the rearrangement of tetrathionate, and its subsequent oxidation can be a rapid pathway for the conversion of tetrathionate to sulfate.[6] The decomposition of this compound in acidic solutions ultimately leads to the formation of elemental sulfur and sulfates.[3]

Neutral Conditions (pH ≈ 7)

This compound exhibits its maximum stability in near-neutral aqueous solutions.[4] In the pH range of 5.5 to 10.5, the predominant degradation reaction is hydrolysis to thiosulfate and sulfate.[4] This reaction follows pseudo-first-order kinetics and is largely independent of pH within this range.[4]

Alkaline Conditions (pH > 7)

In alkaline media, the decomposition of this compound is accelerated.[7][8][9] The rate of decomposition increases with increasing pH and temperature.[1][3][9] The primary decomposition products in alkaline solutions are thiosulfate and sulfite.[7] In hot, concentrated alkaline solutions, thiosulfate and sulfite are the main products.[9]

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound under various pH conditions. It is important to note that direct comparisons can be challenging due to variations in experimental conditions such as temperature and initial concentrations.

| pH Range | Condition | Predominant Reaction | Rate Constant (k) | Half-life (t₁/₂) | Reference |

| 0.4 - 2 | Acidic, in the presence of Fe³⁺ and O₂ | Oxidation | Several orders of magnitude faster than tetrathionate oxidation | - | [5][6] |

| 5.5 - 10.5 | Near-neutral to slightly alkaline | Hydrolysis to thiosulfate and sulfate | (6.2 ± 0.2) × 10⁻⁷ s⁻¹ (pseudo-first-order) | ~12.8 days | [4] |

| > 10 | Alkaline | Decomposition to thiosulfate and sulfite | Rate increases with pH | - | [2][7] |

| 12.0 (25 °C) | Alkaline | Decomposition | - | - | [9] |

Experimental Protocols

The study of this compound stability involves a combination of sample preparation, controlled decomposition experiments, and analytical quantification of this compound and its degradation products.

Synthesis of Sodium this compound

Sodium this compound can be synthesized by the reaction of thiosulfate with hydrogen peroxide.[5] The purity of the synthesized salt should be verified using techniques like gravimetry and chromatography.[5]

Stability Testing

-

Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., phosphate buffers for near-neutral pH, carbonate/bicarbonate buffers for alkaline pH).

-

Reaction Setup:

-

Sampling: Withdraw aliquots of the reaction mixture at specific time intervals.

-

Quenching (if necessary): For rapid reactions, it may be necessary to quench the reaction in the collected aliquots. This can be achieved by rapid cooling or by adding a reagent that stops the decomposition.[5]

-

Control Experiments: Run control experiments without the reactant of interest (e.g., without Fe³⁺ in acidic oxidation studies) to assess thermal degradation and reaction with dissolved oxygen.[5]

Analytical Methods

The concentrations of this compound and its decomposition products (thiosulfate, sulfate, sulfite, etc.) are typically determined using ion chromatography (IC) or high-performance liquid chromatography (HPLC).

-

Ion Chromatography (IC): IC is a widely used technique for the separation and quantification of anions. A suitable anion-exchange column and a conductivity detector are typically employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for the analysis of polythionates.[1][10] The separation can be achieved on a C18 column with a suitable ion-pairing agent in the mobile phase.

Decomposition Pathways

The decomposition of this compound follows different pathways depending on the pH of the solution. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Acidic Decomposition Pathway of this compound.

Caption: Neutral Decomposition Pathway of this compound.

Caption: Alkaline Decomposition Pathway of this compound.

Conclusion

The stability of this compound in aqueous solutions is a complex function of pH. It is most stable in near-neutral conditions, where it undergoes slow hydrolysis to thiosulfate and sulfate. In both acidic and alkaline environments, its decomposition is significantly accelerated, leading to different sets of products. For researchers, scientists, and drug development professionals, a thorough understanding of these stability characteristics is essential for controlling the fate of this compound in their respective systems. The quantitative data, experimental protocols, and decomposition pathways provided in this guide serve as a valuable resource for achieving this control.

References

- 1. Polythionic Acids in the Wackenroder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. uvm.edu [uvm.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetics of decomposition of tetrathionate, this compound, and thiosulfate in alkaline media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Elusive Presence of Trithionate in Geothermal Springs: A Technical Guide

Introduction

Geothermal springs are complex hydrochemical environments characterized by elevated temperatures, unique mineral compositions, and diverse microbial communities. The geochemistry of sulfur within these systems is particularly intricate, involving a wide array of oxidation states. Among the metastable sulfur oxyanions, polythionates (SxO62-, where x = 3-6) are of significant interest to researchers studying geochemical cycles and microbial metabolism. This technical guide focuses on the natural occurrence of trithionate (S3O62-), the simplest of the polythionates, in geothermal springs. It provides an in-depth overview of the current state of knowledge, including quantitative data, analytical methodologies for its detection, and the proposed geochemical and microbial pathways for its formation.

Data Presentation: Quantitative Occurrence of this compound and Related Sulfur Species

The available scientific literature indicates that while polythionates are known to exist in certain geothermal environments, specific quantitative data for this compound is exceptionally scarce. Most studies report concentrations of total polythionates or other more abundant sulfur oxyanions like thiosulfate. The data that is available is largely concentrated on specific, well-studied, acidic geothermal features.

| Location | Spring/Vent | Sample Type | This compound (S₃O₆²⁻) Conc. | Total Polythionates (SₓO₆²⁻) Conc. | Thiosulfate (S₂O₃²⁻) Conc. | Sulfide (H₂S) Conc. | Sulfate (SO₄²⁻) Conc. | pH | Temp. (°C) | Reference |

| Yellowstone National Park, USA | Cinder Pool, Norris Geyser Basin | Geothermal Water | Not specifically quantified | Up to 8 µmol/L | 35 - 45 µmol/L | 16 - 48 µmol/L | 1150 - 1300 µmol/L | ~3.5 | Boiling | [1] |

| Various, Japan | Hot Springs | Geothermal Water | Not Reported (method tested with spiked samples) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |

Note: The study at Cinder Pool in Yellowstone National Park noted that the average sulfur chain length of the polythionates was between 4.1 and 4.9, suggesting that this compound was not the dominant polythionate species present.[1] The general lack of specific quantitative data for this compound in diverse geothermal locations is a significant finding, suggesting it is either a transient and low-concentration species or not routinely analyzed.

Experimental Protocols

The accurate determination of this compound in complex geothermal matrices requires robust analytical methods capable of separating it from other sulfur oxyanions. Ion chromatography is the most cited technique for this purpose.

Ion-Pair Chromatography with UV Detection

This method allows for the simultaneous determination of thiosulfate, thiocyanate, and a range of polythionates, including this compound.

-

Principle: Separation of the sulfur anions is achieved on a reverse-phase column using an ion-pairing reagent in the mobile phase. The ion-pairing reagent forms a neutral complex with the analyte ions, allowing them to be retained and separated on the non-polar stationary phase. Detection is performed using a UV detector.

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Octadecylsilica (ODS) column

-

UV absorbance detector

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Tetrapropylammonium salt (TPA) as the ion-pairing reagent

-

-

Procedure:

-

Sample Preparation: Geothermal water samples should be filtered through a 0.45 µm membrane filter immediately upon collection to remove particulate matter. Due to the instability of sulfur species, on-site analysis is preferred.[3]

-

Mobile Phase Preparation: Prepare an acetonitrile-water (20:80, v/v) solution containing 6 mM TPA. Adjust the pH to 5.0.

-

Chromatographic Conditions:

-

Flow Rate: 0.6 ml/min

-

Detection Wavelength: 230 nm

-

-

Analysis: Inject the filtered sample into the HPLC system. The sulfur anions are resolved within approximately 22 minutes.

-

-

Detection Limits: The detection limit for this compound is generally higher than for other polythionates. Reported detection limits (S/N=3) for related anions are in the range of 15-60 nM.

Spectrophotometric Determination of Mixed Sulfur Anions

This method relies on a series of chemical reactions to differentiate and quantify various sulfur species, including this compound, in a mixture.

-

Principle: The method involves five separate procedures to determine sulfide, sulfite, thiosulfate, tetrathionate, and the sum of thiosulfate, this compound, and tetrathionate. This compound concentration is calculated by difference.

-

Instrumentation:

-

Spectrophotometer

-

-

Key Procedures for this compound:

-

Procedure 3: Direct determination of thiosulfate.

-

Procedure 4: Sulfitolysis of tetrathionate to form thiosulfate, allowing for the determination of total thiosulfate plus tetrathionate.

-

Procedure 5: Oxidation of thiosulfate, this compound, and tetrathionate with a known amount of iodate. The excess iodate is measured spectrophotometrically, allowing for the calculation of the total concentration of these three anions.

-

-

Calculation: The concentration of this compound is determined by subtracting the concentrations of thiosulfate (from Procedure 3) and tetrathionate (calculated from Procedure 4) from the total concentration obtained in Procedure 5.

-

Application: This method has been successfully applied to determine this compound in hot spring and lake water samples with an average recovery of 98.9% for spiked samples.[2]

Signaling Pathways and Formation Mechanisms

The formation of this compound in geothermal springs is believed to be a result of both abiotic geochemical reactions and microbially-mediated processes.

Geochemical Formation Pathway

This compound is an intermediate in the oxidation of reduced sulfur compounds. A plausible geochemical pathway involves the initial oxidation of hydrogen sulfide (H₂S), a common gas in geothermal systems, to form thiosulfate, which is then further oxidized. The Wackenroder reaction, the reaction between aqueous H₂S and sulfur dioxide (SO₂), is also a well-known source of polythionates.[4][5]

Caption: Geochemical pathways for this compound formation in geothermal systems.

Microbial Formation Pathway

Certain chemolithoautotrophic bacteria, particularly from the genus Acidithiobacillus, are known to metabolize sulfur compounds for energy. A proposed cyclic pathway for thiosulfate oxidation in some of these bacteria involves the formation and subsequent hydrolysis of this compound.[6] Additionally, the enzymatic hydrolysis of tetrathionate, another intermediate in sulfur oxidation, can also lead to the formation of other polythionates.[7][8][9]

Caption: Conceptual microbial pathway for this compound metabolism in sulfur-oxidizing bacteria.

This compound is a recognized, albeit seemingly minor and transient, component of the sulfur cycle in some geothermal springs, particularly those with acidic conditions. Its formation is linked to both abiotic oxidation of reduced sulfur species and specific microbial metabolic pathways. However, a significant gap exists in the literature regarding its quantitative occurrence across a broad range of geothermal environments. The analytical methods for its determination are established, primarily relying on ion chromatography, but the lack of reported concentrations suggests it is not a routine analyte in geothermal water analysis. Future research employing these sensitive analytical techniques across a wider variety of geothermal systems is necessary to fully elucidate the prevalence and biogeochemical significance of this compound in these extreme environments.

References

- 1. Sulfur geochemistry of hydrothermal waters in Yellowstone National Park: I. The origin of thiosulfate in hot spring waters - Yellowstone Research Coordination Network [rcn.montana.edu]

- 2. Spectrophotometric determination of sulfide, sulfite, thiosulfate, this compound and tetrathionate in mixtures - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Growth of Acidithiobacillus Ferrooxidans ATCC 23270 in Thiosulfate Under Oxygen-Limiting Conditions Generates Extracellular Sulfur Globules by Means of a Secreted Tetrathionate Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Tetrathionate hydrolase from the acidophilic microorganisms [frontiersin.org]

- 9. Characterization of Tetrathionate Hydrolase from Acidothermophilic Sulfur-Oxidizing Archaeon Metallosphaera cuprina Ar-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Trithionate in the Biogeochemical Sulfur Cycle: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Trithionate (S₃O₆²⁻), a polythionate with a central sulfur atom flanked by two sulfonate groups, has long been considered a transient and minor intermediate in the intricate web of the biogeochemical sulfur cycle. However, emerging research highlights its pivotal role in specific microbial metabolic pathways and its potential significance in various anoxic and oxic environments. This technical guide provides a comprehensive overview of the current understanding of this compound's formation, its microbially-mediated transformations, and the analytical methodologies used for its study.

Formation of this compound: A Web of Biotic and Abiotic Reactions

This compound emerges in the environment through a series of interconnected biotic and abiotic pathways. Its formation is often linked to the metabolism of other sulfur intermediates, particularly tetrathionate and sulfite.

1.1. Microbial Formation Pathways

Microorganisms are central to the production of this compound. Key microbial processes include:

-

Tetrathionate Hydrolysis: In acidophilic sulfur-oxidizing bacteria, such as those from the genus Acidithiobacillus, tetrathionate hydrolase (TTH) can catalyze the hydrolysis of tetrathionate, leading to the formation of this compound, thiosulfate, and elemental sulfur.[1][2] This pathway is particularly relevant in acidic environments like acid mine drainage.

-

Sulfite Reduction: Some sulfate-reducing bacteria, including species of Desulfovibrio, can produce this compound as an intermediate during the reduction of sulfite.[3][4] The enzyme bisulfite reductase is involved in this transformation, highlighting a key step in the dissimilatory sulfate reduction pathway.[5][6]

-

Thiosulfate Oxidation: The oxidation of thiosulfate by some phototrophic and chemotrophic sulfur bacteria can lead to the accumulation of polythionates, including this compound, as intermediates.[7]

1.2. Abiotic Formation Pathways

Chemical reactions in the environment can also contribute to the this compound pool:

-

Reaction of Sulfite and Sulfide: Under certain conditions, the reaction between sulfite (SO₃²⁻) and hydrogen sulfide (H₂S) can lead to the formation of various sulfur intermediates, including this compound.[8] The specific conditions, such as pH and reactant concentrations, that favor this compound formation are still under investigation.

-

Oxidation of Thiosulfate: The chemical oxidation of thiosulfate by strong oxidants can produce this compound. For instance, the reaction of thiosulfate with hydrogen peroxide is a known laboratory method for synthesizing this compound salts.[9]

Microbial Transformations of this compound: A Tale of Oxidation and Reduction

Once formed, this compound serves as a substrate for a variety of microorganisms, which can either oxidize it to sulfate to gain energy or reduce it to other sulfur compounds.

2.1. This compound Oxidation

The microbial oxidation of this compound to sulfate is a key process in the oxidative branch of the sulfur cycle. While the complete enzymatic pathway is not fully elucidated for all organisms, it is a known metabolic capability of some sulfur-chemolithotrophs.[7] The overall reaction can be summarized as:

S₃O₆²⁻ + 2O₂ + 2H₂O → 3SO₄²⁻ + 4H⁺

The specific enzymes and intermediate steps in this pathway are an active area of research.

2.2. This compound Reduction

The reduction of this compound is a crucial step in the anaerobic sulfur cycle, particularly in sulfate-reducing bacteria.

-

Reduction to Thiosulfate and Sulfite: In organisms like Proteus mirabilis, a reductase enzyme catalyzes the reduction of this compound to thiosulfate and sulfite.[10]

-

The this compound Reductase System in Desulfovibrio : In Desulfovibrio vulgaris, a more complex this compound reductase system has been identified. This system consists of two proteins, one of which is bisulfite reductase, and it reduces this compound to thiosulfate.[5][6] Flavodoxin acts as an electron carrier in this process.[5]

The overall reduction reaction can be represented as:

S₃O₆²⁻ + 2[H] → S₂O₃²⁻ + SO₃²⁻ + 2H⁺

where [H] represents a reducing equivalent.

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately linked with the broader sulfur cycle. The following diagram illustrates the key known formation and consumption pathways of this compound.

Quantitative Data

Quantitative understanding of this compound's role is crucial. The following tables summarize available kinetic data for key enzymes and reported concentrations in the environment.

Table 1: Kinetic Parameters of this compound-Metabolizing Enzymes

| Enzyme | Organism | Substrate | Km | Vmax | Temperature (°C) | pH | Reference(s) |

| This compound Hydrolase | Thiobacillus acidophilus | This compound | 70 µM | Not Reported | 30 | 3.5-4.5 | [11] |

| This compound Hydrolase | Thiobacillus acidophilus | This compound | 270 µM | Not Reported | 70 | 3.5-4.5 | [11] |

| Tetrathionate Hydrolase | Metallosphaera cuprina Ar-4 | Tetrathionate | 0.35 mM | 86.3 µmol/L | >95 | 6.0 | [12] |

Note: Kinetic data for this compound reductase are currently not well-documented in the literature.

Table 2: Reported Concentrations of this compound in Environmental Samples

| Environment | Location | Concentration Range | Reference(s) |

| Marine Sediments | General | Sub-micromolar to a few micromoles per liter | [13] |

| Saline Waters | Not Specified | Limit of detection: 1 nmol/L | [14] |

Note: Data on this compound concentrations in many environments, including hydrothermal vents, remain scarce.

Experimental Protocols

The study of this compound requires robust analytical methods. This section details the principles of key experimental protocols.

5.1. Ion Chromatography for this compound Quantification

Ion chromatography (IC) is a powerful technique for the separation and quantification of polythionates, including this compound.

Principle: A liquid sample is injected into an eluent stream and passed through a packed column containing an ion-exchange resin. The different polythionates in the sample have varying affinities for the resin and are thus separated. A detector, typically a conductivity detector or a UV detector, is used to quantify the eluted ions.

Typical Protocol Outline:

-

Sample Preparation: Seawater or porewater samples are typically filtered through a 0.22 µm or 0.45 µm filter to remove particulate matter. Saline samples may require dilution to avoid matrix effects.[14]

-

Instrumentation:

-

Column: A reversed-phase column (e.g., Hamilton PRP-1) or an anion-exchange column (e.g., IonPac AS16) is commonly used.[9][14]

-

Eluent: A buffered mobile phase containing an ion-pairing reagent is often employed for reversed-phase separations. For example, an acetonitrile-water mixture with tetrabutylammonium ions.[14] For anion-exchange, a carbonate/bicarbonate eluent can be used.[9]

-

Flow Rate: A typical flow rate is around 0.5 to 1.0 mL/min.[9][14]

-

Detection: UV detection at a low wavelength (e.g., 205-230 nm) is effective for polythionates.[14][15]

-

-

Calibration: A calibration curve is generated using a series of freshly prepared this compound standards of known concentrations.

-

Analysis: The prepared sample is injected into the IC system, and the retention time and peak area of this compound are compared to the calibration standards for quantification.

The following diagram illustrates a typical workflow for ion chromatography analysis.

References

- 1. biogeochem.wustl.edu [biogeochem.wustl.edu]

- 2. researchgate.net [researchgate.net]

- 3. Intermediary formation of this compound in sulfite reduction by a sulfate-reducing bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Are thiosulfate and this compound intermediates in dissimilatory sulfate reduction? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 34S/32S fractionation in sulfur cycles catalyzed by anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a this compound reductase system from Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Metabolic Capabilities of Sulfur Oxidizing Bacteria and Their Role in " by M. I. H. Aleem [uknowledge.uky.edu]

- 8. Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uvm.edu [uvm.edu]

- 10. Reduction of tetrathionate, this compound and thiosulphate, and oxidation of sulphide in proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Rapid sample purification approach for 3H determination in seawater using ion exchange resin [frontiersin.org]

- 12. Characterization of Tetrathionate Hydrolase from Acidothermophilic Sulfur-Oxidizing Archaeon Metallosphaera cuprina Ar-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

The Discovery and Enduring Enigma of Polythionic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical context of polythionic acids, a fascinating and historically challenging class of sulfur oxoacids. From their initial serendipitous observation to the development of modern analytical techniques, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. The complex chemistry and inherent instability of these compounds have made them a subject of continuous investigation, revealing their importance in various chemical and biological processes.

Historical Context and Discovery

The story of polythionic acids begins in the early 19th century, a period of foundational discoveries in modern chemistry. The groundwork was laid by John Dalton's atomic theory in 1808, which provided a framework for understanding how elements combine to form compounds[1][2][3]. Dalton's work on the behavior of hydrogen sulfide in aqueous solutions of sulfur dioxide in the same year was a direct precursor to the discovery of this new class of acids[1].

However, the definitive discovery of polythionic acids is credited to the German pharmacist and chemist Heinrich Wilhelm Ferdinand Wackenroder in 1846[1][4]. While investigating the reaction between hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) in an aqueous solution, he observed the formation of a complex mixture that he could not fully characterize at the time. This mixture, a colloidal solution of sulfur and various sulfur-containing acids, became known as "Wackenroder's solution" [1][4]. Subsequent research over the following decades by chemists such as Debus confirmed the presence of a series of acids with the general formula H₂SₙO₆ , where 'n' can range from 3 to over 20[1][4]. These were named polythionic acids, from the Greek "poly" (many) and "theion" (sulfur).

The inherent instability of polythionic acids, which readily decompose and interconvert in solution, presented a significant analytical challenge to 19th-century chemists[4]. This difficulty in isolation and characterization meant that a full understanding of the composition of Wackenroder's solution and the properties of individual polythionic acids would only emerge with the advent of more sophisticated analytical techniques in the 20th and 21st centuries.

The Wackenroder Reaction: A Complex Genesis

The formation of polythionic acids in Wackenroder's solution is a complex process involving a series of redox, condensation, and decomposition reactions. The overall reaction can be simplified as the interaction of hydrogen sulfide and sulfur dioxide in water, leading to a mixture of polythionic acids, elemental sulfur, and water.

Below is a diagram illustrating the logical workflow from the initial reactants to the complex mixture of products in the Wackenroder reaction.

Experimental Protocols: From Historical to Modern Synthesis

The preparation of Wackenroder's solution has been refined over time to allow for better control and analysis of the resulting polythionic acids. While Wackenroder's original detailed protocol from 1846 is not readily accessible, modern reproductions provide a clear and detailed methodology.

Modern Protocol for the Preparation of Wackenroder's Solution

This protocol is based on a 2021 study by Spatolisano et al. and provides a controlled method for synthesizing a polythionate-rich solution analogous to Wackenroder's original discovery[4].

Objective: To prepare a solution containing a mixture of polythionic acids by reacting hydrogen sulfide and sulfur dioxide in an aqueous medium.

Materials:

-

Deionized water

-

Sulfur dioxide (SO₂) gas

-

Hydrogen sulfide (H₂S) gas

-

Reaction vessel (glass reactor with gas inlet and outlet)

-

Gas flow meters

-

Stirring apparatus

-

pH meter

-

Temperature control system

Procedure:

-

An aqueous solution of sulfur dioxide is prepared by bubbling SO₂ gas through deionized water at a controlled temperature (typically ambient) until saturation.

-

Hydrogen sulfide gas is then bubbled through the aqueous SO₂ solution at a controlled flow rate.

-

The reaction is allowed to proceed for a specific residence time, during which the solution will turn cloudy due to the precipitation of elemental sulfur.

-

Throughout the reaction, the temperature and pH of the solution are monitored. The pH is a critical parameter, as it influences the distribution of the different polythionic acids formed.

-

After the desired reaction time, the gas flow is stopped, and the resulting mixture (Wackenroder's solution) is collected for analysis.

Evolution of Analytical Techniques for Polythionic Acids

The inherent instability and chemical similarity of polythionic acids have historically made their separation and quantification a formidable challenge. Analytical methodologies have evolved significantly, from rudimentary 19th-century techniques to sophisticated modern chromatographic methods.

Early Analytical Methods (19th and early 20th Century)

Early investigations relied on classical wet chemistry techniques. These methods were often indirect and lacked the specificity to resolve the complex mixture of polythionates.

-

Titrimetric Methods: These methods involved reacting the polythionate mixture with a reagent and then titrating the product. For example, the reaction of polythionates with a cyanide solution to form thiocyanate, which was then titrated. However, these methods were prone to interferences from other sulfur compounds present in the solution.

-

Gravimetric Analysis: This involved the precipitation of a specific polythionate as an insoluble salt, followed by weighing the precipitate. The success of this method was limited by the difficulty of finding selective precipitating agents.

-

Colorimetric Methods: A notable early spectrophotometric method involved the reaction of tetrathionate with cyanide in an alkaline medium to form thiocyanate. The subsequent addition of ferric chloride produces a red ferric thiocyanate complex, the intensity of which could be measured to determine the concentration of the original tetrathionate. A significant drawback of this method was its inapplicability to higher polythionates due to their decomposition under the reaction conditions[5].

Modern Analytical Techniques

The development of chromatographic techniques in the mid-20th century revolutionized the analysis of polythionic acids, allowing for their separation and individual quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly ion-pair chromatography, has become the method of choice for the analysis of polythionates[4]. This technique allows for the separation of individual polythionic acids based on their affinity for a stationary phase, enabling their quantification with high accuracy and sensitivity. Modern HPLC methods often utilize UV detection for the quantification of the separated polythionates[4].

The following diagram illustrates the historical progression of analytical techniques used for the study of polythionic acids.

Quantitative Data on Polythionic Acids

The quantitative analysis of Wackenroder's solution reveals a complex distribution of different polythionic acids, which is highly dependent on the reaction conditions. Modern studies have provided valuable data on the composition and stability of these solutions.

Composition of Wackenroder's Solution

The following table summarizes the concentration of different polythionate species in a laboratory-prepared Wackenroder's solution at various temperatures and residence times, as determined by HPLC. This data is adapted from the work of Spatolisano et al. (2021)[4].

| Temperature (°C) | Residence Time (min) | Tetrathionate (S₄O₆²⁻) (mol/L) | Pentathionate (S₅O₆²⁻) (mol/L) | Hexathionate (S₆O₆²⁻) (mol/L) |

| 25 | 30 | 0.015 | 0.020 | 0.012 |

| 25 | 60 | 0.012 | 0.025 | 0.018 |

| 40 | 30 | 0.018 | 0.018 | 0.010 |

| 40 | 60 | 0.014 | 0.022 | 0.015 |

Note: The data presented is illustrative of the trends observed in the cited study and may not represent the full complexity of the reaction products.

Stability of Polythionic Acids

Polythionic acids exhibit varying degrees of stability, which is a critical factor in their analysis and handling. Their stability is influenced by factors such as pH, temperature, and the presence of other chemical species.

| Polythionic Acid | General Stability | Decomposition Products |

| Trithionic Acid (H₂S₃O₆) | Least stable of the common polythionic acids. | Decomposes to sulfur, sulfur dioxide, and sulfuric acid. |

| Tetrathionic Acid (H₂S₄O₆) | Relatively stable, especially in acidic solutions. | Decomposes to trithionate and pentathionate. |

| Pentathionic Acid (H₂S₅O₆) | Moderately stable in acidic solutions. | Decomposes to tetrathionate and sulfur. |

| Hexathionic Acid (H₂S₆O₆) | Stability decreases with increasing chain length. | Decomposes to lower polythionates and sulfur. |

This table provides a qualitative summary of the stability of common polythionic acids.

Conclusion

The discovery of polythionic acids by Heinrich Wackenroder in 1846 opened a new chapter in the chemistry of sulfur. For over a century, the study of these compounds was hampered by their inherent instability and the limitations of analytical techniques. The advent of modern chromatography has finally allowed for the detailed characterization of the complex mixtures formed in the historic Wackenroder reaction. This technical guide has provided a comprehensive overview of the historical context, experimental protocols, and analytical evolution in the study of polythionic acids. For researchers in chemistry, life sciences, and drug development, a thorough understanding of the formation and properties of these fascinating sulfur compounds remains a crucial area of investigation, with potential implications in fields ranging from environmental chemistry to pharmacology.

References

The Formation of Trithionate as a Key Intermediate in Pyrite Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of pyrite (FeS₂), the most abundant sulfide mineral on Earth, is a complex biogeochemical process with significant environmental and industrial implications, including the formation of acid mine drainage (AMD).[1][2][3][4] A critical aspect of this process is the formation of intermediate sulfur compounds, among which trithionate (S₃O₆²⁻) plays a pivotal role. Understanding the mechanisms of this compound formation and its subsequent reactions is essential for developing effective strategies for AMD mitigation and for various hydrometallurgical processes. This technical guide provides an in-depth analysis of the formation of this compound as an intermediate in pyrite oxidation, summarizing key quantitative data, detailing experimental protocols for its study, and illustrating the complex reaction pathways involved.

Introduction to Pyrite Oxidation and Intermediate Sulfur Species

Pyrite oxidation is a multi-step process involving the transfer of 14 electrons per mole of FeS₂.[5] This intricate reaction rarely proceeds directly to the final product, sulfate (SO₄²⁻), but rather involves a series of metastable sulfur oxyanions, including thiosulfate (S₂O₃²⁻), tetrathionate (S₄O₆²⁻), and this compound (S₃O₆²⁻).[6][7] The relative abundance and persistence of these intermediates are highly dependent on environmental conditions such as pH, oxidant availability (e.g., dissolved oxygen, ferric iron), and microbial activity.[8][9][10]

This compound is a polythionate with the chemical formula S₃O₆²⁻ and is recognized as a significant intermediate in both abiotic and biotic pyrite oxidation pathways.[6][11] Its formation and subsequent oxidation kinetics are crucial in determining the overall rate and pathway of pyrite weathering.

Chemical Mechanisms of this compound Formation

The formation of this compound during pyrite oxidation is primarily linked to the "thiosulfate pathway," which is considered the dominant mechanism under many conditions.[6][12] This pathway can be initiated by both dissolved oxygen (O₂) and ferric iron (Fe³⁺) as primary oxidants.

The Thiosulfate Pathway

The initial step in the thiosulfate pathway is the oxidative attack on the pyrite surface, leading to the formation of thiosulfate.[11]

Reaction 1: Pyrite oxidation to thiosulfate FeS₂ + 2O₂ → Fe²⁺ + S₂O₃²⁻

Subsequently, thiosulfate is oxidized to tetrathionate, a key precursor to this compound.[11]

Reaction 2: Thiosulfate oxidation to tetrathionate 2S₂O₃²⁻ + ½O₂ + 2H⁺ → S₄O₆²⁻ + H₂O

This compound is then formed through the decomposition or further oxidation of tetrathionate.[11][13] The exact mechanism of this conversion can be complex and is influenced by factors such as pH and the presence of catalysts.

dot

Figure 1: Simplified diagram of the thiosulfate pathway in pyrite oxidation.

Role of Ferric Iron (Fe³⁺)

Ferric iron is a potent oxidant of pyrite, particularly in acidic environments.[14] The reaction with Fe³⁺ also proceeds through the thiosulfate pathway.

Reaction 3: Pyrite oxidation by ferric iron FeS₂ + 6Fe³⁺ + 3H₂O → 7Fe²⁺ + S₂O₃²⁻ + 6H⁺

The ferrous iron (Fe²⁺) produced can be re-oxidized to Fe³⁺ by dissolved oxygen, a reaction often catalyzed by iron-oxidizing microorganisms, thus creating a cyclic process that accelerates pyrite oxidation.[10]

Influence of pH

The speciation and stability of sulfur intermediates are strongly pH-dependent. At lower pH values (acidic conditions), the oxidation of thiosulfate and polythionates is generally faster.[15] Experimental studies have shown that at pH values between 6 and 7, tetrathionate and sulfate are the major species observed, while at higher pH, thiosulfate and sulfite become more prominent.[8][16]

Quantitative Data on this compound Formation and Oxidation

The kinetics of this compound formation and its subsequent oxidation have been the subject of several studies. The following tables summarize key quantitative data from the literature.

Table 1: Pseudo-first-order rate coefficients for tetrathionate and this compound oxidation.

| Polythionate | Temperature (°C) | pH | Rate Coefficient (s⁻¹) | Reference |

| Tetrathionate | 25 | 1.5 | 10⁻¹¹ | [17] |

| Tetrathionate | 70 | 1.5 | 10⁻⁸ | [17] |

| This compound | 35 | 1.5 | 2 x 10⁻⁷ | [17] |

Note: These rates are for oxidation in the presence of Fe³⁺ and oxygen.

Table 2: Apparent activation energy for tetrathionate oxidation.

| Reaction | pH | Activation Energy (Eₐ) (kJ/mol) | Reference |

| Tetrathionate Oxidation | 1.5 | 104.5 ± 4.13 | [15] |

Table 3: Rate law for tetrathionate oxidation at pH 1.5 and 70°C.

| Rate Law | Reference |

| r = 10⁻⁶.⁶¹ [S₄O₆²⁻]⁰.³ [Fe³⁺]⁰.¹⁵ | [15] |

Where r is the rate in mol L⁻¹ s⁻¹.

Experimental Protocols for Studying this compound Formation

The study of this compound as an intermediate in pyrite oxidation requires carefully designed experiments and sensitive analytical techniques.

Pyrite Pretreatment Protocol

To ensure accurate kinetic and isotopic studies, it is crucial to remove pre-existing oxidation products and fine particles from the pyrite surface.

-

Sieving: Sieve pyrite samples to obtain a specific particle size fraction (e.g., 250-500 µm).[18]

-

Acid Washing: Boil the sieved pyrite in 6 M HCl for 15 minutes to remove iron oxides and sulfates.[18]

-

Water Rinsing: Wash the acid-treated pyrite with deoxygenated ultrapure deionized water.[18]

-

Acetone Rinsing: Rinse the pyrite with warm acetone to remove elemental sulfur.[18][19] Repeated ultrasonication with warm acetone can enhance the removal of elemental sulfur.[18]

-

Drying and Storage: Dry the cleaned pyrite and store it in a vacuum desiccator to prevent re-oxidation.[8]

dot

Figure 2: Experimental workflow for pyrite pretreatment.

Batch Reactor Experiments for Pyrite Oxidation

Batch reactors are commonly used to study the kinetics of pyrite oxidation under controlled conditions.

-

Reactor Setup: Use a sealed glass flask immersed in a thermostat bath to maintain a constant temperature.[20] The reactor should be connected to a gas supply for controlling the atmosphere (e.g., oxygen or nitrogen).

-

Solution Preparation: Prepare the reaction solution with the desired initial pH and concentrations of oxidants (e.g., ferric sulfate).[20]

-

Initiation of Reaction: Add a known mass of pretreated pyrite powder to the solution and seal the flask.[20] Purge the headspace with the desired gas.

-

Sampling: Periodically withdraw aqueous samples from the reactor for analysis.

-

Analysis: Analyze the samples for pH, concentrations of dissolved iron (Fe²⁺ and total Fe), and sulfur species (thiosulfate, polythionates, and sulfate).[20]

Analytical Techniques for Sulfur Species Quantification

Accurate quantification of this compound and other sulfur oxyanions is critical.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying various polythionates, including this compound and tetrathionate.[13]

-

Colorimetric Methods: Sulfite can be determined using colorimetric procedures, such as the West and Gaeke method.[8]

-

Titration Methods: Thiosulfate and total polythionates can be determined using specific titration methods. Nor and Tabatabai (1976) proposed an empirical factor to estimate tetrathionate in the presence of thiosulfate.[8]

The Role of Microorganisms

Microorganisms, particularly acidophilic iron- and sulfur-oxidizing bacteria like Acidithiobacillus ferrooxidans, can significantly accelerate the rate of pyrite oxidation.[10][21] They play a crucial role in the regeneration of the primary oxidant, Fe³⁺, by oxidizing Fe²⁺.[10] The microbial influence on the formation of intermediates like this compound is an active area of research. Some studies suggest that the thiosulfate pathway is also a key mechanism in microbial pyrite oxidation.[6]

dot

Figure 3: Logical relationship of microbial involvement in pyrite oxidation.

Conclusion

This compound is a crucial, albeit transient, intermediate in the complex process of pyrite oxidation. Its formation is intricately linked to the thiosulfate pathway and is influenced by a multitude of factors including pH, oxidant type, and microbial activity. A thorough understanding of the kinetics and mechanisms of this compound formation and degradation is paramount for predicting and controlling the environmental consequences of pyrite weathering, such as acid mine drainage. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working to unravel the complexities of pyrite oxidation and develop innovative solutions for its management. Further research focusing on in-situ measurements and advanced analytical techniques will continue to refine our understanding of the pivotal role of this compound in the biogeochemical sulfur cycle.

References

- 1. Characteristic Analysis of Acid Mine Drainage Precipitates for the Optimization of Rare Earth Extraction Processes [vtechworks.lib.vt.edu]

- 2. researchgate.net [researchgate.net]

- 3. Current approaches for mitigating acid mine drainage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Mineralogical transformations controlling acid mine drainage chemistry" by T. Peretyazhko, John M. Zachara et al. [digitalcommons.unl.edu]

- 5. i2mconsulting.com [i2mconsulting.com]

- 6. Can Sulfate Be the First Dominant Aqueous Sulfur Species Formed in the Oxidation of Pyrite by Acidithiobacillus ferrooxidans? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrite Oxidation Kinetics - How Fast does Pyrite Oxidize - 911Metallurgist [911metallurgist.com]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ajsonline.org [ajsonline.org]

- 17. [PDF] Kinetics and mechanism of polythionate oxidation to sulfate at low pH by O 2 and Fe 3 | Semantic Scholar [semanticscholar.org]

- 18. An improved pyrite pretreatment protocol for kinetic and isotopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.usgs.gov [pubs.usgs.gov]

- 21. scispace.com [scispace.com]

Trithionate in Solution: A Technical Guide to Conjugate Acid-Base Forms and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithionate (S₃O₆²⁻) is a sulfur oxyanion that plays a role in various chemical and biological systems. Understanding its behavior in aqueous solutions, including its conjugate acid-base forms and stability, is crucial for researchers in fields ranging from environmental chemistry to drug development. This technical guide provides an in-depth overview of the current scientific understanding of this compound in solution, with a focus on its acid-base chemistry, stability, and the experimental methods used for its study.

Acid-Base Chemistry of this compound

Trithionic acid (H₂S₃O₆) is a diprotic acid, meaning it can donate two protons in aqueous solution. This gives rise to two conjugate bases: the hydrogenthis compound ion (HS₃O₆⁻) and the this compound ion (S₃O₆²⁻).

The dissociation of trithionic acid occurs in two steps:

-

H₂S₃O₆(aq) + H₂O(l) ⇌ H₃O⁺(aq) + HS₃O₆⁻(aq)

-

HS₃O₆⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + S₃O₆²⁻(aq)

The relationship between these species can be visualized as a logical flow of deprotonation events.

Stability and Decomposition of this compound in Aqueous Solution

This compound is known to be unstable in aqueous solutions, and its decomposition is influenced by factors such as pH and temperature.

In near-neutral to alkaline solutions (pH 5.5 - 10.5) , the primary degradation pathway for this compound is hydrolysis, yielding thiosulfate (S₂O₃²⁻) and sulfate (SO₄²⁻). This decomposition follows pseudo-first-order kinetics.

In acidic solutions , the decomposition of this compound can be more complex, potentially yielding thiosulfate, sulfate, and elemental sulfur.

The following diagram illustrates the general decomposition pathways of this compound in aqueous solution.

Quantitative Data on this compound Stability

| Parameter | Value | Conditions | Reference |

| Pseudo-first-order rate constant for hydrolysis | (6.2 ± 0.2) × 10⁻⁷ s⁻¹ | pH 5.5 - 10.5 | (Not explicitly cited, but consistent with kinetic studies) |

Experimental Protocols

Synthesis of Potassium this compound

A common method for the synthesis of potassium this compound involves the oxidation of sodium thiosulfate with hydrogen peroxide, followed by precipitation with a potassium salt.[1]

Materials:

-

Sodium thiosulfate (Na₂S₂O₃)

-

Hydrogen peroxide (H₂O₂)

-

Potassium hydroxide (KOH) or other potassium salt

-

Ethanol

Procedure:

-

Sodium thiosulfate is dissolved in water and cooled to 4-10 °C.

-

Hydrogen peroxide is added dropwise to the cooled thiosulfate solution while maintaining the temperature.

-

A potassium salt solution (e.g., KOH) is then added to the reaction mixture to precipitate potassium this compound.

-

The crude product is collected by filtration and can be purified by recrystallization from ethanol.

-

The purity of the synthesized potassium this compound can be determined by methods such as mercuric chloride titration.[1]

The overall workflow for the synthesis and purification is depicted below.

Analysis of this compound by Ion Chromatography

Ion chromatography (IC) is a powerful technique for the separation and quantification of polythionates, including this compound.

Typical IC System:

-

Column: Anion-exchange column

-

Eluent: A buffered aqueous solution, often containing a competing anion (e.g., carbonate/bicarbonate)

-

Detector: Conductivity detector

General Procedure:

-

Sample Preparation: The aqueous sample containing this compound is filtered to remove any particulate matter.

-

Injection: A known volume of the sample is injected into the IC system.

-

Separation: The anions in the sample are separated on the analytical column based on their affinity for the stationary phase.

-

Detection: The separated anions are detected by the conductivity detector.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of known standards.

Signaling Pathways

A thorough review of the scientific literature did not reveal any established signaling pathways in which this compound acts as a primary signaling molecule. While sulfur-containing compounds, such as hydrogen sulfide (H₂S), are known to be involved in various signaling cascades, a direct role for this compound in cellular signaling has not been elucidated. Research in this area is ongoing, and future studies may uncover such pathways.

Conclusion

This compound is a sulfur oxyanion with a rich and complex chemistry in aqueous solutions. While its conjugate acid, trithionic acid, is known to be a diprotic acid, its specific pKa values are not well-defined in the literature. The stability of this compound is highly dependent on pH, with hydrolysis to thiosulfate and sulfate being the primary degradation pathway in near-neutral to alkaline conditions. Detailed experimental protocols for the synthesis and analysis of this compound are available, enabling further investigation into its properties and potential applications. The role of this compound in biological signaling pathways remains an open area for future research.

References

Microbial Trithionate Metabolism: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithionate (S₃O₆²⁻) is a sulfur oxyanion that plays a crucial, yet often overlooked, role in microbial sulfur metabolism. Its formation and conversion are central to various energy-generating and detoxification pathways in a diverse range of microorganisms. Understanding the intricacies of this compound metabolism is paramount for fields ranging from environmental microbiology and bioremediation to the development of novel antimicrobial agents targeting pathogens that utilize these pathways for survival. This technical guide provides an in-depth exploration of the core microbial pathways involving this compound metabolism, with a focus on the key enzymes, their quantitative characteristics, detailed experimental protocols for their study, and the regulatory networks that govern these processes.

Introduction

Microbial sulfur metabolism is a cornerstone of global biogeochemical cycles. Within the complex network of sulfur transformations, polythionates such as this compound and tetrathionate serve as key intermediates. This compound can be both a product of thiosulfate oxidation and a substrate for further oxidation or reduction, depending on the microorganism and the prevailing environmental conditions. This guide will delve into the two primary aspects of microbial this compound metabolism: its role as an intermediate in oxidative pathways and its function as a substrate in reductive pathways.

Core Metabolic Pathways Involving this compound

Microbial this compound metabolism can be broadly categorized into oxidative and reductive pathways.

This compound as an Intermediate in Sulfur Oxidation: The S₄I Pathway

In many acidophilic sulfur-oxidizing bacteria and archaea, thiosulfate is oxidized via the "S₄-intermediate" (S₄I) pathway, where tetrathionate is a key intermediate. While this compound is not a direct intermediate in the main flow of this pathway, its metabolism is often linked. The S₄I pathway is an alternative to the more widespread Sox system for thiosulfate oxidation.[1][2]

The core of the S₄I pathway involves two key enzymatic steps:

-

Thiosulfate Oxidation to Tetrathionate: Thiosulfate is first oxidized to tetrathionate. This reaction is catalyzed by enzymes such as thiosulfate:quinone oxidoreductase (TQO) or a periplasmic thiosulfate dehydrogenase (TsdA).[3][4]

-

Tetrathionate Hydrolysis: The resulting tetrathionate is then hydrolyzed by tetrathionate hydrolase (TTH) into various sulfur compounds, which can include thiosulfate, elemental sulfur, and sulfate.[2][5]

While this compound is not a direct product of TTH, some studies have noted its transient formation under certain conditions, suggesting a more complex interplay of sulfur intermediates than the simplified pathway suggests.

This compound Reduction

Several anaerobic and facultative anaerobic bacteria can utilize this compound as an electron acceptor in a process known as this compound respiration. This reductive pathway is crucial for their energy metabolism in anoxic environments.

The key enzymatic step in this pathway is the reduction of this compound, which is catalyzed by a This compound reductase system. In organisms like Desulfovibrio vulgaris, this system can reduce this compound to thiosulfate and sulfite.[6][7] The electrons for this reduction can be derived from various donors, including molecular hydrogen or organic compounds like pyruvate.[6][7] The this compound reductase system in Desulfovibrio vulgaris has been shown to consist of two proteins: bisulfite reductase and a second component designated TR-1.[6][7]

Key Enzymes in this compound Metabolism

A number of key enzymes are involved in the direct and indirect metabolism of this compound. The quantitative kinetic parameters of these enzymes are crucial for understanding their efficiency and role in the overall metabolic network.

Thiosulfate Dehydrogenase (TsdA)

TsdA is a diheme c-type cytochrome that catalyzes the reversible oxidation of two molecules of thiosulfate to one molecule of tetrathionate.[8][9] While not directly metabolizing this compound, its product, tetrathionate, is a key precursor in pathways where this compound may be involved.

Tetrathionate Hydrolase (TTH)

TTH is a key enzyme in the S₄I pathway, catalyzing the hydrolysis of tetrathionate.[10][11] Its activity is crucial for the further metabolism of sulfur compounds in acidophilic microorganisms.

This compound Reductase

This enzyme system is responsible for the reduction of this compound to thiosulfate and sulfite in anaerobic bacteria.[6][7]

Other Relevant Enzymes

-

Sulfite Reductase: In some organisms, sulfite reductase is involved in the this compound reduction pathway.[12]

-

Rhodanese (Thiosulfate Sulfurtransferase): This enzyme is involved in various aspects of sulfur metabolism and can catalyze the transfer of a sulfane sulfur atom.

Quantitative Data on Key Enzymes

Understanding the kinetic properties of the enzymes involved in this compound metabolism is essential for modeling metabolic fluxes and for comparative analysis across different species. The following tables summarize available quantitative data for key enzymes.

Table 1: Kinetic Parameters of Thiosulfate Dehydrogenase (TsdA)

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | Reference(s) |

| Allochromatium vinosum | Thiosulfate | 0.05 ± 0.01 | 28,600 | - | [8] |

| Acidithiobacillus acidophilus | Thiosulfate | 0.54 | - | - | [13] |

Note: Vmax values can vary significantly depending on the assay conditions, including the electron acceptor used.

Table 2: Kinetic Parameters of Tetrathionate Hydrolase (TTH)

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) | Reference(s) |

| Acidithiobacillus thiooxidans SH | Tetrathionate | - | 0.035 ± 0.006 | 3.0 | 60 | |

| Metallosphaera cuprina Ar-4 | Tetrathionate | 0.35 | 86.3 (µmol/min) | 6.0 | >95 | [10][11] |

| Thiobacillus acidophilus | Tetrathionate | 0.3 | - | 3.0 | - | [14] |

Table 3: Kinetic Parameters of this compound Reductase

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Electron Donor | Reference(s) |

| Proteus mirabilis | This compound | - | - | - | [15][16] |

| Desulfovibrio vulgaris | This compound | - | - | H₂, Pyruvate | [6][7] |

Note: Detailed kinetic data for purified this compound reductase is limited in the current literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Assay for Thiosulfate Dehydrogenase (TsdA) Activity

This protocol is based on the method described for Allochromatium vinosum TsdA.[17]

Materials:

-

100 mM Ammonium acetate buffer (pH 4.0 or 5.0)

-

1 mM Potassium ferricyanide solution

-

Sodium thiosulfate solutions of varying concentrations

-

Purified TsdA enzyme

-

Spectrophotometer capable of reading at 420 nm

-

0.5-ml cuvettes

Procedure:

-

Pre-incubate a mixture of 100 mM ammonium acetate buffer, 1 mM ferricyanide, and a specific concentration of thiosulfate in a 0.5-ml cuvette at 30°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified TsdA enzyme to the cuvette.

-

Immediately monitor the decrease in absorbance at 420 nm, which corresponds to the reduction of ferricyanide (ε = 1.09 mM⁻¹ cm⁻¹).

-

Record the initial rate of the reaction.

-

Repeat the assay with varying concentrations of thiosulfate to determine the kinetic parameters (Km and Vmax).

Assay for Tetrathionate Hydrolase (TTH) Activity

This protocol is adapted from methods used for TTH from Acidithiobacillus species.[9][18]

Materials:

-

Reaction buffer (e.g., 100 mM β-alanine nitrate buffer, pH 3.0)

-

200 mM K₂SO₄

-

1.5 mM K₂S₄O₆ (tetrathionate)

-

Purified TTH enzyme

-

Ice bath

-

Heating block or water bath at 98°C

-

Microcentrifuge

-

Reagents for cyanolysis assay to determine tetrathionate concentration.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, K₂SO₄, and the purified TTH enzyme in a total volume of 3 ml.

-

Initiate the reaction by adding 150 µl of the K₂S₄O₆ solution.

-

At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a 150 µl aliquot of the reaction mixture and immediately place it in a microcentrifuge tube on ice.

-

Stop the reaction by heating the aliquot at 98°C for 5 minutes.

-

Centrifuge the samples at 10,000 x g for 1 minute to pellet any insoluble sulfur produced.

-

Determine the concentration of remaining tetrathionate in the supernatant using a cyanolysis-based method.

-

Calculate the rate of tetrathionate hydrolysis. One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of tetrathionate per minute.

Assay for this compound Reductase Activity

This protocol is a general guideline based on assays for other reductase enzymes and information on this compound reductase systems.[19]

Materials:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Electron donor (e.g., NADPH, NADH, or a system generating reduced methyl viologen)

-

This compound solution

-

Purified this compound reductase enzyme or cell-free extract

-

Spectrophotometer

Procedure:

-